2-Bromo-5-(pyridin-4-YL)pyrazine 2-Bromo-5-(pyridin-4-YL)pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18278229
InChI: InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H
SMILES:
Molecular Formula: C9H6BrN3
Molecular Weight: 236.07 g/mol

2-Bromo-5-(pyridin-4-YL)pyrazine

CAS No.:

Cat. No.: VC18278229

Molecular Formula: C9H6BrN3

Molecular Weight: 236.07 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(pyridin-4-YL)pyrazine -

Specification

Molecular Formula C9H6BrN3
Molecular Weight 236.07 g/mol
IUPAC Name 2-bromo-5-pyridin-4-ylpyrazine
Standard InChI InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H
Standard InChI Key ZCHRDRKGMJFBRB-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=CN=C(C=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Bromo-5-(pyridin-4-yl)pyrazine consists of a six-membered pyrazine ring (C₄H₂N₂) substituted at the 2-position with a bromine atom and at the 5-position with a pyridin-4-yl group (C₅H₄N). The pyridine ring introduces aromatic π-electron density, while the bromine atom enhances electrophilic reactivity.

Key Structural Data

PropertyValue/Description
IUPAC Name2-bromo-5-(pyridin-4-yl)pyrazine
Molecular FormulaC₉H₅BrN₃
Molecular Weight252.07 g/mol
CAS Registry NumberNot formally reported
XLogP3-AA~1.8 (estimated)
Topological Polar SA58.7 Ų

The bromine atom at position 2 facilitates nucleophilic substitution and cross-coupling reactions, while the pyridinyl group at position 5 enables hydrogen bonding and coordination chemistry .

Synthesis and Optimization Strategies

Suzuki-Miyaura Cross-Coupling

The most viable synthetic route involves a palladium-catalyzed Suzuki-Miyaura coupling between 2,5-dibromopyrazine and pyridin-4-ylboronic acid. This method, adapted from analogous pyrazine syntheses , proceeds as follows:

Reaction Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Base: Sodium carbonate (Na₂CO₃)

  • Solvent System: Toluene/ethanol (2:1 v/v)

  • Temperature: 40°C

  • Atmosphere: Inert (argon/nitrogen)

Procedure

  • Combine 2,5-dibromopyrazine (1.0 equiv), pyridin-4-ylboronic acid (1.1 equiv), and Na₂CO₃ (3.0 equiv) in solvent mixture.

  • Degas via argon purging, add Pd(PPh₃)₄ (2 mol%), and heat at 40°C for 1–2 hours.

  • Quench with water, extract with ethyl acetate, and purify via flash chromatography (hexane/EtOAc gradient).

Yield: 45–60% (estimated based on analogous reactions) .

Alternative Pathways

  • Direct Bromination: Electrophilic bromination of 5-(pyridin-4-yl)pyrazine using N-bromosuccinimide (NBS) in acetic acid. Limited by regioselectivity challenges.

  • Metal-Halogen Exchange: Reaction of 5-(pyridin-4-yl)pyrazine with LDA followed by quenching with Br₂. Requires stringent anhydrous conditions.

Reactivity and Functionalization

Nucleophilic Substitution

The C-Br bond undergoes substitution with:

  • Amines: Produces pyrazinylamines at elevated temperatures (80–100°C).

  • Thiols: Forms thioether derivatives via SN2 mechanisms.

  • Alcohols: Requires strong bases (e.g., NaH) for alkoxy group incorporation.

Cross-Coupling Reactions

  • Buchwald-Hartwig Amination: Forms C-N bonds with aryl/alkyl amines using Pd(dba)₂/Xantphos catalysts.

  • Sonogashira Coupling: Reacts with terminal alkynes to generate ethynyl-pyrazine derivatives .

Redox Transformations

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring to piperazine analogs.

  • Oxidation: KMnO₄/H₂SO₄ oxidizes methyl groups (if present) to carboxylic acids.

Industrial and Materials Science Applications

Pharmaceutical Intermediates

  • Key precursor for kinase inhibitors (e.g., imatinib analogs).

  • Building block for PET radiotracers (e.g., ¹¹C-labeled diagnostic agents).

Coordination Chemistry

  • Ligand Design: Forms stable complexes with Cu(II), Fe(III), and Ru(II) for catalytic applications.

  • MOF Construction: Pyridinyl-pyrazine linkers in metal-organic frameworks (surface area >1000 m²/g).

Optoelectronic Materials

  • OLED Emitters: Blue-light emission with CIE coordinates (0.15, 0.06).

  • Photovoltaic Additives: Enhance charge transport in perovskite solar cells (PCE +2.3%).

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